
Trypsinogen
Eigenschaften
CAS-Nummer |
9002-08-8 |
---|---|
Molekularformel |
C39H55N9O17 |
Molekulargewicht |
921.9 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C39H55N9O17/c1-19(41)38(63)48-13-7-11-27(48)37(62)47-22(14-20-8-3-2-4-9-20)32(57)43-24(16-29(51)52)34(59)45-26(18-31(55)56)36(61)46-25(17-30(53)54)35(60)44-23(15-28(49)50)33(58)42-21(39(64)65)10-5-6-12-40/h2-4,8-9,19,21-27H,5-7,10-18,40-41H2,1H3,(H,42,58)(H,43,57)(H,44,60)(H,45,59)(H,46,61)(H,47,62)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,64,65)/t19-,21-,22-,23-,24-,25-,26-,27-/m0/s1 |
InChI-Schlüssel |
NDIORHLFYZGYPG-FNRPHRCSSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)N |
Kanonische SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)N |
Herkunft des Produkts |
United States |
Beschreibung
Definition and Classification Within Serine Protease Family
This compound belongs to the serine protease superfamily, characterized by a catalytic triad of serine, histidine, and aspartate residues that mediate peptide bond hydrolysis. As a zymogen, it requires proteolytic activation to transition into its active form, trypsin. Within the MEROPS classification system, this compound is categorized under clan PA(S), family S1, and subfamily A, reflecting its structural homology with other trypsin-like proteases. The S1 family, part of the PA clan, represents a convergent evolutionary adaptation where disparate protein folds independently developed analogous catalytic mechanisms.
This compound’s substrate specificity aligns with the trypsin-like serine proteases, which preferentially cleave peptide bonds following positively charged lysine or arginine residues. This specificity arises from a negatively charged aspartate residue at the base of its S1 pocket, which stabilizes basic side chains. Unlike chymotrypsin-like proteases—which favor hydrophobic substrates—or elastase-like enzymes—which accommodate small residues—this compound’s structural architecture ensures precise targeting of specific cleavage sites.
Historical Milestones in this compound Discovery and Characterization
The study of this compound spans over a century, beginning with its identification as a pancreatic secretion essential for protein digestion. Early 20th-century work revealed its zymogen nature, culminating in the discovery of enteropeptidase (enterokinase) as its physiological activator. In 1963, Walsh et al. pioneered structural analyses of bovine this compound, identifying its 229-amino-acid sequence and proposing a model for activation-induced conformational changes. This foundational work highlighted the critical role of residue 15 (lysine) in autoactivation and the rearrangement of the N-terminal peptide to form the active site.
Subsequent advancements in X-ray crystallography and genetic sequencing further resolved this compound’s tertiary structure, including the spatial arrangement of its catalytic triad (Ser-195, His-57, Asp-102) and the oxyanion hole stabilized by Gly-193. These insights underscored the evolutionary divergence between bacterial subtilisins and mammalian serine proteases, despite their shared catalytic mechanism.
Vorbereitungsmethoden
Traditional Extraction from Pancreatic Tissue
Homogenization and Acid Extraction
Pancreatic tissue remains the primary source for native trypsinogen extraction. The process begins with homogenization in cold acidic buffers (pH 3–4) to stabilize this compound and inhibit premature activation. For example, bovine pancreas homogenization in 0.1 M Tris-HCl (pH 8.0) followed by centrifugation at 13,200 rpm yields a clarified supernatant rich in zymogens. Acid extraction at pH 3.0 using 1 mM HCl further prevents autocatalytic activation while solubilizing this compound.
Table 1: Key Parameters in Acid Extraction
Parameter | Optimal Range | Effect on Yield |
---|---|---|
Homogenization pH | 3.0–4.0 | Prevents autolysis |
Centrifugation Speed | 10,000–15,000 g | Removes cellular debris |
Buffer Ionic Strength | 50–100 mM Tris-HCl | Enhances solubility |
Ammonium Sulfate Precipitation
Fractional precipitation with ammonium sulfate (30–70% saturation) selectively isolates this compound from other proteins. A study on human seminal fluid demonstrated that 70% ammonium sulfate precipitation achieved 90% recovery of this compound-1 and -2, with subsequent dialysis removing residual salts. This step is critical for reducing sample complexity before chromatographic purification.
Chromatographic Purification
Cation exchange chromatography (e.g., SP-Sepharose) and affinity chromatography (e.g., benzamidine-Sepharose) are widely used. The CONICET protocol achieved a 2.55-fold purification factor using PEG3350/sodium citrate aqueous two-phase systems (ATPS), with 99.7% yield under optimized conditions (20% NaCl, phase volume ratio 0.5).
Recombinant Expression Systems
Prokaryotic Systems (Escherichia coli)
Recombinant this compound expression in E. coli often results in inclusion body formation, necessitating denaturation and refolding. Co-expression with the T7 tag peptide (11 residues) increased yields to 200 mg per gram of bacterial dry mass. Refolding via continuous dialysis against 50 mM Tris-HCl (pH 8.0) containing 2 mM CaCl₂ restored 20–35% activity, though misfolding remained a challenge.
Table 2: Comparison of Prokaryotic vs. Eukaryotic Expression
Parameter | E. coli | Pichia pastoris |
---|---|---|
Yield | 200 mg/g biomass | 50–100 mg/L culture |
Solubility | Inclusion bodies | Secreted soluble |
N-terminal Integrity | Requires PepP knockout | Native processing |
Refolding Efficiency | 20–35% | Not required |
Eukaryotic Systems (Pichia pastoris)
The methylotrophic yeast Pichia pastoris excels in secreting soluble, correctly folded this compound. A patented method achieved secretion by fusing this compound with the α-factor signal peptide and maintaining culture pH at 3.0–4.0 to prevent autocatalysis. Post-purification activation at pH 7.8 with 20 mM CaCl₂ yielded active trypsin with specific activity of 180–200 U/mg.
Optimization of Extraction Using Aqueous Two-Phase Systems (ATPS)
PEG/sodium citrate ATPS integrates clarification, concentration, and partial purification. A central composite design revealed that NaCl concentration (15–25%), phase volume ratio (0.3–0.7), and biomass load (10–30%) critically influence yield and purity. Optimal conditions (20% NaCl, phase ratio 0.5, 20% biomass) achieved 99.7% yield and 2.55-fold purification.
Activation of this compound to Trypsin
Controlled activation is achieved via enteropeptidase or autocatalysis. Alkaline conditions (pH 8.2, 1 M Tris-HCl) and 1–30 mM CaCl₂ accelerate autoactivation, while pH 3.0 arrests the process. The A16V mutation associated with pancreatitis increases autoactivation rates by 3-fold, highlighting the importance of sequence integrity.
Quality Control and Analytical Techniques
Structural Characterization
Analyse Chemischer Reaktionen
Proteolytic Activation Mechanisms
Enteropeptidase-mediated cleavage :
-
Trypsinogen is activated by enteropeptidase, which cleaves the peptide bond after Lys15 in the activation peptide (residues 6–23). This generates trypsin through:
The newly exposed N-terminal Ile16 forms an ion pair with Asp194, stabilizing the active conformation .
Autocatalytic activation :
-
Active trypsin further cleaves this compound at Lys15 , amplifying activation:
Calcium ions (1 mM) enhance this process by stabilizing trypsin’s structure, while lanthanide ions (e.g., La³⁺, Nd³⁺) accelerate rates by 2–5× compared to Ca²⁺ .
Mutation-Induced Autoactivation
The D23A mutation in mouse this compound (T7 isoform) increases autoactivation 50-fold by destabilizing the activation peptide. Key findings:
Parameter | Wild-Type T7 | D23A Mutant |
---|---|---|
Autoactivation rate | 0.02 μM/min | 1.0 μM/min |
pH optimum | 8.0 | 8.0 |
Calcium dependence | Required | Required |
Data derived from recombinant enzyme assays under 1 mM Ca²⁺, pH 8.0 . |
Lysosomal Enzyme Pathways
Cathepsin B-mediated activation :
-
In pancreatitis, lysosomal cathepsin B activates this compound at acidic pH (4.0):
This occurs in co-localized autophagic vesicles, bypassing physiological enteropeptidase control .
Degradation by cathepsin L :
-
Cathepsin L cleaves this compound at Leu122-Gly123 , irreversibly inactivating it:
Degradation rates: 7.1 μg/mL cathepsin L cleaves 90% of this compound within 30 min at pH 4.0 .
Ion-Dependent Modulation
Pathological Implications
-
Acute pancreatitis : Intra-acinar this compound activation contributes to 50% of early pancreatic damage. T−/− mice lacking this compound show no trypsin activity post-caerulein stimulation .
-
Chronic pancreatitis : Sustained this compound autoactivation (e.g., D23A mutants) induces fibrosis and atrophy within 6 weeks in murine models .
Inhibitory Safeguards
-
SPINK1 and BPTI bind active trypsin, reducing catalytic efficiency (Ki = 0.1–1 nM) .
-
Zymogen granule membranes resist enzymatic leakage, limiting premature activation .
This synthesis underscores this compound’s dual roles in digestion and disease, governed by tightly regulated chemical reactions. Experimental models and structural insights continue to clarify its activation-degradation equilibrium, informing therapeutic strategies for pancreatic disorders.
Wissenschaftliche Forschungsanwendungen
Role in Pancreatic Diseases
Acute and Chronic Pancreatitis
Trypsinogen activation is a pivotal factor in the pathogenesis of acute and chronic pancreatitis. Research indicates that inappropriate activation of this compound within pancreatic acinar cells can lead to acute pancreatitis, characterized by inflammation and necrosis of pancreatic tissue. A notable study demonstrated that conditional expression of active trypsin within acinar cells resulted in prolonged intra-acinar this compound activation, mimicking aspects of human pancreatitis . Additionally, a preclinical model using a mutant form of this compound showed that enhanced autoactivation led to spontaneous acute pancreatitis, progressing to chronic forms of the disease .
Case Study: this compound Activation in Acute Pancreatitis
A study involving the measurement of urinary this compound-2 levels found a correlation between elevated levels and the severity of acute pancreatitis. This suggests that urinary this compound-2 could serve as a biomarker for assessing disease severity and progression .
Diagnostic Applications
Biomarkers for Disease Detection
The measurement of this compound levels has been explored as a diagnostic tool for various conditions. For instance, increased serum levels of this compound 3 have been associated with pancreatic disorders, indicating its potential utility in clinical diagnostics . Furthermore, this compound activation peptides have been studied as biomarkers for acute pancreatitis, providing insights into the severity and progression of the disease .
Urinary this compound-2 as a Diagnostic Marker
Research has highlighted urinary this compound-2 as a significant marker for diagnosing acute pancreatitis. Elevated levels of this enzyme correlate with the severity of the condition, making it a valuable tool for clinicians .
Therapeutic Implications
Target for Drug Development
Due to its central role in pancreatic diseases, this compound is considered a target for therapeutic intervention. Inhibition of trypsin activity has been proposed as a strategy to prevent or mitigate the effects of pancreatitis. Studies have indicated that targeting this compound autoactivation may offer new avenues for treatment, particularly in cases where traditional therapies are ineffective .
Case Study: Inhibitors in Pancreatic Disease Models
In experimental models, inhibitors targeting trypsin activity have shown promise in reducing pancreatic damage associated with acute pancreatitis. These findings suggest that pharmacological modulation of trypsin activity could be an effective therapeutic strategy .
Research Applications
Basic Research on Enzyme Activation
this compound serves as an important model for studying enzyme activation mechanisms. Research into the molecular properties and activation pathways of this compound contributes to our understanding of protease biology and its implications in health and disease. For example, studies investigating the role of enteropeptidase in activating this compound have provided insights into digestive enzyme regulation and its effects on nutrient absorption .
Summary Table: Applications of this compound
Wirkmechanismus
Trypsinogen is activated by enteropeptidase, which cleaves a specific peptide bond, resulting in a conformational change that activates the enzyme. The newly formed N-terminal residue inserts into a cleft, forming an ion pair with aspartate near the active site serine, completing the oxyanion hole and activating the protein . Trypsin then cleaves peptide bonds on the carboxyl side of basic amino acids, facilitating protein digestion .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Human Trypsinogen Isoforms: PRSS1 vs PRSS2
PRSS1 (cationic) and PRSS2 (anionic) share 90% sequence identity but exhibit distinct functional and pathological roles:
Key Insights : PRSS1’s tetra-aspartate motif inhibits autoactivation but is vulnerable to destabilizing mutations, while PRSS2’s resistance to pathological activation is attributed to CTRC-mediated degradation .
Species-Specific Variants: Bovine, Guinea Pig, and Others
Species variations in this compound highlight evolutionary adaptations:
- Bovine this compound: Features a calcium-binding loop near the activation domain, stabilizing the zymogen. The activation peptide (VDDDDK) is efficiently cleaved by enteropeptidase .
- Guinea Pig this compound: Naturally lacks autoactivation due to surface charge differences (e.g., substitutions at residues 24, 42, and 87) .
- Streptomyces griseus this compound: Engineered with bovine activation peptide (VD4K) for controlled activation, demonstrating cross-species functional plasticity .
Structural Comparison: Bovine this compound’s activation domain is more rigid than rat this compound, which exhibits flexibility in the autolysis loop .
Activation Mechanisms: this compound vs Other Zymogens
This compound activation contrasts with other zymogens in protease specificity and regulatory mechanisms:
Notable Difference: this compound autoactivation is uniquely suppressed by its activation peptide, whereas chymothis compound lacks this mechanism .
Biochemical and Kinetic Properties
Kinetic parameters and biochemical stability vary across this compound variants:
Table 2: Kinetic Parameters of this compound Activation
Calcium Binding: Bovine this compound and trypsin exhibit similar calcium affinity, stabilizing the activation domain .
Disease-Associated Mutations and Pathological Implications
Mutations in PRSS1 disrupt autoinhibition, folding, or secretion:
Table 3: Impact of Mutations on this compound Function
Pathological Insight : PRSS1 mutations either enhance intracellular activation (e.g., D19A) or induce ER stress via misfolding (e.g., R116C), both leading to pancreatitis .
Biologische Aktivität
Trypsinogen is an inactive precursor of the enzyme trypsin, produced primarily in the pancreas. Its activation is a critical process in digestion and various physiological functions. Understanding the biological activity of this compound involves exploring its activation mechanisms, physiological roles, and implications in diseases such as pancreatitis and pancreatic cancer.
Activation Mechanisms
This compound is activated to trypsin primarily in the small intestine through the action of enteropeptidase. However, it can also undergo autoactivation within the pancreas, which can lead to pathological conditions. Research has shown that mutations in this compound can significantly affect its autoactivation properties. For instance, a study demonstrated that the p.D23A mutation resulted in a 50-fold increase in autoactivation compared to wild-type this compound, suggesting a direct link between genetic variations and disease susceptibility .
Table 1: Effects of Mutations on this compound Activation
Mutation | Autoactivation Increase | Physiological Impact |
---|---|---|
Wild-type | Baseline | Normal function |
p.D23A | 50-fold | Increased pancreatitis risk |
D22G | Dramatic increase | Altered digestive processes |
K23R | Moderate increase | Potential for acute pancreatitis |
Physiological Roles
Trypsin plays a vital role in protein digestion by cleaving peptide bonds at specific sites. The activation of this compound into trypsin is crucial for the digestion of proteins into smaller peptides and amino acids, which can then be absorbed by the intestine. Additionally, this compound and its active form are involved in regulating various physiological processes, including:
- Protein Digestion : Essential for breaking down dietary proteins.
- Activation of Other Enzymes : Trypsin activates other digestive enzymes such as chymothis compound and procarboxypeptidase.
- Regulation of Pancreatic Secretions : Influences secretion patterns through feedback mechanisms.
Chronic Pancreatitis
A significant body of research has linked abnormal this compound activation to chronic pancreatitis. In a preclinical model, it was found that intra-pancreatic activation of this compound could initiate acute pancreatitis and lead to chronic conditions. Elevated levels of trypsin activity were observed in mice with mutations that increased autoactivation, supporting the hypothesis that premature activation contributes to disease progression .
Pancreatic Cancer
Recent studies have indicated that serum levels of this compound-2 may serve as a non-invasive biomarker for early detection of pancreatic cancer. In a controlled trial involving patients with inoperable pancreatic adenocarcinoma, those who received proteolytic enzyme therapy showed varying outcomes compared to those on chemotherapy, highlighting the potential role of this compound in cancer treatment strategies .
Research Findings
The involvement of autophagy in this compound activation has also been studied extensively. A study indicated that autophagic processes could influence the activation state of this compound within acinar cells. Mice lacking autophagy showed significantly reduced levels of activated trypsin compared to controls, suggesting that autophagy plays a protective role against premature activation .
Table 2: Summary of Research Findings on this compound
Study Focus | Key Findings |
---|---|
Autoactivation Mutations | Increased risk for acute/chronic pancreatitis |
Role in Cancer Detection | Serum this compound-2 as a potential biomarker |
Autophagy's Role | Protective against premature activation |
Q & A
Q. What experimental approaches are used to differentiate trypsinogen isoforms (e.g., PRSS1, PRSS2, PRSS3) in biochemical assays?
To distinguish isoforms, researchers employ specific sandwich immunoassays with monoclonal antibodies (MAbs) targeting unique epitopes. For example, MAb F136–13E6 and F141–5F3 are used to capture and detect this compound 3 (PRSS3) with <0.1% cross-reactivity to PRSS1/2. Validation includes ion-exchange chromatography (e.g., MonoQ anion exchange) to confirm isoform separation, followed by immunoassay quantification . Cross-reactivity is minimized using recombinant proteins and statistical validation (e.g., ROC curve analysis, Spearman’s correlation) .
Q. How do structural studies resolve conformational differences between this compound and activated trypsin?
X-ray crystallography at high resolution (1.9 Å) reveals critical differences:
- The catalytic triad (Asp-102, His-57, Ser-195) remains intact in this compound, but the substrate-binding cavity is less organized.
- The N-terminal hexapeptide (residues 1–6) in this compound is solvent-exposed, while its removal during activation repositions Gly-193 by 1.9 Å, stabilizing substrate binding.
- Hydrogen-bonding networks involving Asp-194 differ, as it interacts with solvent molecules in this compound but forms a salt bridge with Ile-16 in trypsin .
Q. What standard methodologies quantify this compound activation kinetics in vitro?
- Autoactivation assays : Monitor this compound conversion at pH 8.0 with 1 mM Ca²⁺, using SDS-PAGE or fluorometric detection.
- Inhibitor-based assays : Add protease inhibitors (e.g., Pefabloc SC) to quench reaction and measure residual trypsin activity.
- Chromatographic separation : Anion-exchange columns resolve this compound from trypsin, with quantification via immunoassays or enzymatic activity (e.g., cleavage of fluorogenic substrates) .
Advanced Research Questions
Q. How do researchers address discrepancies in immunoassay cross-reactivity for this compound isoforms?
Contradictions arise due to conformational changes or epitope masking. Solutions include:
- Parallel analysis : Compare immunoassay results with mass spectrometry or enzymatic activity assays.
- Epitope mapping : Use recombinant this compound mutants (e.g., His-tagged vs. untagged) to identify antibody-binding regions.
- Statistical validation : Apply Mann-Whitney U-tests and ROC curves to assess assay specificity thresholds .
Q. What transgenic models elucidate the role of intracellular this compound activation in pancreatitis?
- Conditional PACE–this compound mice : Express a modified this compound activated by furin-like proteases in pancreatic acinar cells. This model induces acute pancreatitis without chronic progression, enabling study of early activation cascades .
- Histological scoring : Quantify edema, necrosis, and inflammation using standardized criteria (e.g., hematoxylin-eosin staining) .
Q. How do genetic variants (e.g., CTRB1-CTRB2 locus) influence this compound stability?
- Genome-wide association studies (GWAS) : Identify inversions in the CTRB1-CTRB2 locus linked to altered chymotrypsin B (CTRB) expression.
- Degradation assays : Incubate this compound with recombinant CTRB1/2 to measure proteolytic degradation rates. CTRB2 shows stronger inhibition of this compound autoactivation, reducing pancreatitis risk .
Q. How are structural and functional data reconciled when studying this compound mutations (e.g., R117H)?
- Molecular dynamics simulations : Predict how R117H disrupts the trypsin-sensitive cleavage site between globular domains.
- Functional assays : Compare mutant vs. wild-type this compound degradation rates using in vitro digest models. R117H resists proteolytic inactivation, leading to uncontrolled trypsin activity and hereditary pancreatitis .
Methodological Challenges and Data Interpretation
Q. How should researchers interpret conflicting data between structural stability and functional activity in mutant this compound?
- Combined approaches : Pair X-ray crystallography (e.g., 1.5 Å resolution structures) with isothermal titration calorimetry (ITC) to measure binding affinity changes.
- Case study : this compound-BPTI complexes show 10 kcal/mol affinity discrepancies due to conformational flexibility, highlighting the need for multi-method validation .
Q. What statistical frameworks are critical for analyzing this compound levels in clinical cohorts?
- Reference value stratification : Segment data by age, sex, and disease subtype (e.g., alcohol-induced vs. biliary pancreatitis).
- Linear regression and ROC analysis : Quantify correlations (e.g., this compound 3 vs. amylase in alcohol-induced pancreatitis, R² = 0.25) and diagnostic accuracy .
Tables
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.